molecular formula C20H19NO2 B14734451 Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate CAS No. 5610-76-4

Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate

Cat. No.: B14734451
CAS No.: 5610-76-4
M. Wt: 305.4 g/mol
InChI Key: JLKWYAHTRPHIID-UHFFFAOYSA-N
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Description

Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields such as optoelectronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

5610-76-4

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)14-10-11-16-17-9-8-13-6-4-5-7-15(13)19(17)21-18(16)12(14)2/h4-7,10-11,21H,3,8-9H2,1-2H3

InChI Key

JLKWYAHTRPHIID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C3=C(N2)C4=CC=CC=C4CC3)C

Origin of Product

United States

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